molecular formula C11H14ClNO2 B15113503 4-chloro-N-(3-methoxyphenyl)butanamide CAS No. 73863-45-3

4-chloro-N-(3-methoxyphenyl)butanamide

Cat. No.: B15113503
CAS No.: 73863-45-3
M. Wt: 227.69 g/mol
InChI Key: QXNMZXAALHEBEL-UHFFFAOYSA-N
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Description

4-chloro-N-(3-methoxyphenyl)butanamide is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of butanamide, featuring a chloro group at the fourth position and a methoxyphenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-methoxyphenyl)butanamide typically involves the reaction of 4-chlorobutyryl chloride with 3-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chlorobutyryl chloride+3-methoxyanilineThis compound+HCl\text{4-chlorobutyryl chloride} + \text{3-methoxyaniline} \rightarrow \text{this compound} + \text{HCl} 4-chlorobutyryl chloride+3-methoxyaniline→this compound+HCl

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-methoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: 4-chloro-N-(3-methoxyphenyl)butanoic acid.

    Reduction: 4-chloro-N-(3-methoxyphenyl)butylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(3-methoxyphenyl)butanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-methoxyphenyl)butanamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use and the specific biological target.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxyphenyl)butanamide
  • 3-chloro-N-(3-methoxyphenyl)propanamide
  • 4-chloro-N-(3-ethoxyphenyl)butanamide

Uniqueness

4-chloro-N-(3-methoxyphenyl)butanamide is unique due to the specific positioning of the chloro and methoxy groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can result in different chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-chloro-N-(3-methoxyphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-15-10-5-2-4-9(8-10)13-11(14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNMZXAALHEBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283582
Record name 4-Chloro-N-(3-methoxyphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73863-45-3
Record name 4-Chloro-N-(3-methoxyphenyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73863-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-(3-methoxyphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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